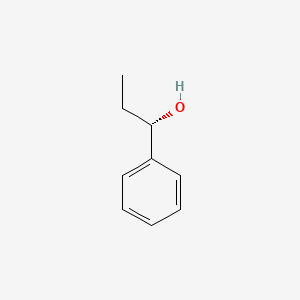

(S)-(-)-1-Phenyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQAZSOFZSPHD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370542 | |

| Record name | (S)-(-)-1-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-87-6 | |

| Record name | (S)-1-Phenylpropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-1-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (S)-(-)-1-Phenyl-1-propanol (CAS No. 613-87-6): Synthesis, Analysis, and Applications in Drug Development

Abstract

(S)-(-)-1-Phenyl-1-propanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its value is derived not from inherent therapeutic activity but from its role as a critical chiral building block for the asymmetric synthesis of complex, enantiomerically pure molecules.[1][2] This technical guide provides an in-depth examination of this compound, beginning with its fundamental identification and physicochemical properties. We will explore validated, stereoselective synthesis methodologies, including asymmetric alkylation and enzymatic kinetic resolution, explaining the chemical principles that ensure high enantiopurity. Furthermore, this document details rigorous analytical protocols, primarily chiral High-Performance Liquid Chromatography (HPLC), for the precise determination of enantiomeric excess (e.e.). Finally, we discuss its applications, most notably as a key intermediate in the synthesis of pharmaceutical agents like the antidepressant Fluoxetine, and provide essential safety and handling information for laboratory and industrial settings.[3]

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research and development. This compound is registered under a unique CAS number and is described by several systematic names and identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 613-87-6 | [1][4][5] |

| IUPAC Name | (1S)-1-phenylpropan-1-ol | [5] |

| Synonyms | (S)-(-)-α-Ethylbenzyl alcohol | [1][4] |

| Molecular Formula | C₉H₁₂O | [1][5] |

| Molecular Weight | 136.19 g/mol | [1][5] |

| InChIKey | DYUQAZSOFZSPHD-VIFPVBQESA-N | [4][5] |

| Canonical SMILES | CC--INVALID-LINK--c1ccccc1 | [4] |

The physical and optical properties of this compound are critical for its handling, purification, and application in synthesis.

Table 2: Physicochemical and Optical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 94-95 °C at 10 mmHg | [4][6] |

| Density | 0.992 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.520 | [4][6] |

| Optical Rotation | [α]20/D = -47° (c=2.25 in hexane) | [4] |

| Solubility | Slightly soluble in water | [6] |

Stereoselective Synthesis Methodologies

The utility of this compound is entirely dependent on its enantiomeric purity. Therefore, synthesis strategies must be highly stereoselective. Racemic synthesis via methods like the hydrogenation of propiophenone or the Grignard reaction of benzaldehyde with ethylmagnesium bromide can produce the base molecule, but require a subsequent resolution step.[7][8] More efficient, modern approaches build the desired stereocenter directly.

Method 1: Catalytic Asymmetric Alkylation of Benzaldehyde

This method represents a powerful strategy for establishing the chiral center in a single, highly controlled step. The core principle is the addition of a nucleophile (an ethyl group from diethylzinc) to an electrophile (the carbonyl carbon of benzaldehyde), guided by a chiral catalyst. The catalyst, (2S)-DAIB (3-exo-(Dimethylamino)isoborneol), creates a chiral environment around the reactants, forcing the addition to occur preferentially on one face of the aldehyde, leading to a high excess of the (S)-enantiomer.[9]

-

Catalyst Preparation: Under an inert argon atmosphere, a solution of (1R,2S,3R)-3-exo-(Dimethylamino)isoborneol ((2S)-DAIB) in toluene is prepared in a Schlenk tube.

-

Reaction Initiation: The flask is cooled, and diethylzinc is added, followed by the dropwise addition of benzaldehyde over 1 hour to control the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion (typically several hours).

-

Quenching and Work-up: The reaction is carefully quenched by the addition of aqueous hydrochloric acid. This step protonates the resulting alkoxide and sequesters the zinc salts into the aqueous phase.

-

Extraction: The aqueous layer is separated and extracted multiple times with ether to ensure complete recovery of the product.[9]

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to yield (S)-1-phenyl-1-propanol as a colorless oil with high enantiomeric excess (typically >95% e.e.).[9]

Caption: Workflow for Asymmetric Synthesis of (S)-1-Phenyl-1-propanol.

Method 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is an effective technique that starts with a racemic mixture of (±)-1-phenyl-1-propanol. The strategy relies on a biocatalyst, typically a lipase, that selectively catalyzes a reaction on one enantiomer faster than the other. In this case, an esterification reaction is performed. The lipase (e.g., Novozym 435, a form of Candida antarctica lipase B) preferentially acylates the (R)-enantiomer, converting it into an ester.[10]

The reaction is stopped at approximately 50% conversion. At this point, the mixture contains the (R)-ester and the desired, unreacted (S)-alcohol. These two compounds have significantly different chemical properties (ester vs. alcohol), allowing for their easy separation by standard techniques like column chromatography, yielding the (S)-enantiomer with high optical purity.[10] The use of molecular sieves is crucial to remove the water produced during esterification, which can inhibit the enzyme and prevent the reaction from reaching the desired conversion.[10]

Analytical and Quality Control Protocols

For a chiral building block, the two most important quality attributes are chemical purity and enantiomeric purity (expressed as enantiomeric excess, e.e.). While standard techniques like Gas Chromatography (GC) can determine chemical purity, specialized chiral methods are required to quantify the ratio of the (S) and (R) enantiomers.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis. CSPs are designed with a chiral environment that interacts differently with the two enantiomers, causing one to be retained longer on the column than the other, resulting in two separate peaks in the chromatogram. Polysaccharide-based columns are highly effective for this class of compounds.[11]

-

System Preparation: An HPLC system equipped with a UV detector is used. The chosen column is a polysaccharide-based CSP, such as a Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based).[11]

-

Mobile Phase: A normal-phase mobile phase is prepared, typically consisting of a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).[11] The system is equilibrated with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase. The solution is filtered through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: A small volume (e.g., 10 µL) of the sample is injected onto the column. The chromatogram is recorded with UV detection at a wavelength where the phenyl group absorbs, such as 210 nm or 254 nm.[11]

-

Data Interpretation: The chromatogram will show two peaks corresponding to the (R) and (S) enantiomers.[9] The area of each peak is integrated. The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

The ratio of the alcohol modifier in the mobile phase is a critical parameter; decreasing the isopropanol content generally increases retention and can improve the resolution between the enantiomer peaks.[11]

Caption: Analytical Workflow for Chiral Purity Determination by HPLC.

Applications in Research and Drug Development

The primary value of this compound lies in its function as a chiral synthon or building block. In drug development, the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a drug can have vastly different biological effects—one may be therapeutic while the other is inactive or even toxic.[2]

Key Application: Intermediate for Fluoxetine

This compound is a documented intermediate in the synthesis of Fluoxetine, a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[3] The synthesis requires the specific stereochemistry provided by the (S)-alcohol to construct the final active pharmaceutical ingredient with the correct spatial orientation for effective binding to its biological target.

Broader Synthetic Utility

Beyond specific drug targets, it serves as a versatile starting material. The hydroxyl group can be easily converted into other functional groups (e.g., halides, amines) or used as a directing group in subsequent stereoselective reactions, allowing chemists to build more complex molecular architectures with predictable stereochemical outcomes.[1] This makes it valuable in the synthesis of a wide range of chiral compounds, including other pharmaceuticals, agrochemicals, and fine chemicals.[1][12]

Caption: Role of (S)-1-Phenyl-1-propanol as a Chiral Building Block.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed and is a combustible liquid.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4][13] |

| Hazard Statements | H302: Harmful if swallowedH227: Combustible liquid | [5][13][14] |

Recommended Procedures

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] Wash hands thoroughly after handling.[13] Avoid ingestion and inhalation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from heat, sparks, and open flames.

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound, identified by CAS number 613-87-6, is a cornerstone chiral alcohol for modern asymmetric synthesis. Its value is defined by the single, well-defined stereocenter it provides to synthetic chemists. Through robust stereoselective synthesis methods and precise analytical validation by chiral HPLC, this compound can be produced with the high enantiomeric purity required for demanding applications. Its role as a key building block, particularly in the pharmaceutical industry for the synthesis of drugs like Fluoxetine, underscores the critical importance of chirality in the development of effective and safe therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 99 613-87-6 [sigmaaldrich.com]

- 5. This compound | C9H12O | CID 2734864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 613-87-6 [chemicalbook.com]

- 7. 1-Phenyl-1-propanol | 93-54-9 [chemicalbook.com]

- 8. 1-Phenyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Page loading... [wap.guidechem.com]

- 14. sds.metasci.ca [sds.metasci.ca]

In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-propanol: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of (S)-(-)-1-Phenyl-1-propanol, a chiral alcohol with significant applications in the pharmaceutical and fine chemical industries. We will delve into its core chemical and physical properties, explore detailed analytical methodologies for its characterization, and discuss its role as a versatile building block in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chiral compound.

Core Chemical Identity and Physical Characteristics

This compound, also known as (S)-(-)-α-Ethylbenzyl alcohol, is a chiral secondary alcohol. Its molecular structure consists of a phenyl group and an ethyl group attached to a stereogenic carbon center, which also bears a hydroxyl group. This chirality is the defining feature of the molecule, leading to its optical activity and its utility in stereoselective synthesis.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below. These properties are fundamental for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 613-87-6 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.992 g/mL at 25 °C | |

| Boiling Point | 94-95 °C at 10 mmHg | [2] |

| Refractive Index | n20/D 1.520 | |

| Optical Rotation | [α]20/D -47° (c = 2.25 in hexane) | |

| Solubility | Slightly soluble in water | [2] |

Chirality and Optical Activity

The "S" designation in this compound refers to the absolute configuration of the substituents around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" sign, or levorotatory, indicates that a solution of this enantiomer rotates the plane of polarized light in a counter-clockwise direction.[3][4] It is crucial to understand that the "S" configuration and the "(-)" rotation are not directly correlated and must be determined experimentally.[4] The enantiomer, (R)-(+)-1-Phenyl-1-propanol, will rotate plane-polarized light by the same magnitude but in the opposite (clockwise or dextrorotatory) direction.[3]

The enantiomeric excess (ee) is a critical parameter for chiral compounds, representing the purity of one enantiomer over the other. High enantiomeric purity is often a stringent requirement in pharmaceutical applications, as different enantiomers can exhibit vastly different pharmacological activities.

Spectroscopic and Chromatographic Analysis

Accurate characterization of this compound is essential for quality control and reaction monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The spectrum of 1-phenyl-1-propanol will show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the ethyl group, and the methyl protons.[5]

-

¹³C NMR: Reveals the number and types of carbon atoms. The spectrum will display distinct peaks for the carbons of the phenyl ring, the chiral carbon bearing the hydroxyl group, and the two carbons of the ethyl group.[6][7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[8] Bands corresponding to C-H stretches of the aromatic ring and the alkyl chain, as well as C-O stretching, will also be present.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 1-phenyl-1-propanol will show a molecular ion peak (M⁺) and characteristic fragment ions.[9]

Chromatographic Separation and Purity Analysis

Gas chromatography (GC) is a powerful technique for assessing the purity and enantiomeric excess of this compound.

Protocol for Enantiomeric Excess (ee) Determination by Chiral GC:

-

Column Selection: A chiral stationary phase is required to separate the enantiomers. Columns such as those based on cyclodextrin derivatives are commonly used.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or isopropanol).

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp to a final temperature of approximately 150-180 °C. The exact program should be optimized for the specific column and instrument.

-

Detector: A Flame Ionization Detector (FID) is commonly used.

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

-

Data Analysis: The retention times of the (S)- and (R)-enantiomers will be different. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100. For example, a sample of (S)-1-phenyl-1-propanol with a 97.7:2.3 ratio of S to R isomers would have an enantiomeric excess of 95.4%.[10]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the benzylic position of the chiral center.

Reactions of the Hydroxyl Group

As a secondary alcohol, the hydroxyl group can undergo a variety of common reactions, including:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Etherification: Formation of ethers, for example, through the Williamson ether synthesis.

-

Oxidation: Oxidation to the corresponding ketone, propiophenone.

Role as a Chiral Building Block

The primary significance of this compound lies in its use as a chiral building block in asymmetric synthesis.[11] Its pre-defined stereochemistry allows for the introduction of a specific stereocenter into a target molecule. This is of paramount importance in the synthesis of pharmaceuticals, where the desired therapeutic effect is often associated with a single enantiomer.[11] For instance, it is used in the synthesis of inhibitors of steroid 11-β hydroxylation.[12]

Illustrative Synthetic Workflow: Enantioselective Addition to Aldehydes

A common method for the synthesis of chiral alcohols like (S)-1-phenyl-1-propanol is the enantioselective addition of organometallic reagents to aldehydes, often catalyzed by a chiral ligand.

Caption: Enantioselective synthesis of (S)-1-phenyl-1-propanol.

This diagram illustrates the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst like (2S)-DAIB, which yields (S)-1-phenyl-1-propanol with high enantiomeric excess.[10]

Conformational Analysis

The three-dimensional structure and conformational preferences of this compound have been studied using spectroscopic techniques. These studies have revealed that the molecule exists in different conformations, with the most stable ones being stabilized by an intramolecular O-H•••π interaction between the hydroxyl group and the phenyl ring.[13][14] The relative orientation of the ethyl and phenyl groups gives rise to different conformers, such as trans and gauche forms, with small energy differences between them.[13][14]

Safety and Handling

This compound is considered harmful if swallowed and is a combustible liquid.[1][15]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17] In case of inadequate ventilation, use a suitable respirator.

-

Ventilation: Handle in a well-ventilated area to minimize inhalation of vapors.[17]

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[16] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][16]

First Aid Measures

-

If Swallowed: Rinse mouth with water and seek medical attention.[15] Do not induce vomiting.

-

In Case of Skin Contact: Wash off with soap and plenty of water.[15]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[15]

Conclusion

This compound is a valuable chiral building block with well-defined chemical and physical properties. A thorough understanding of its characteristics, including its stereochemistry, spectroscopic signature, and reactivity, is essential for its effective use in research and development, particularly in the pharmaceutical industry. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important chiral alcohol. Adherence to proper safety and handling procedures is crucial to mitigate potential hazards.

References

- 1. This compound | C9H12O | CID 2734864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 613-87-6 [chemicalbook.com]

- 3. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Phenyl-1-propanol(93-54-9) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chegg.com [chegg.com]

- 9. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Conformational preferences of chiral molecules: free jet rotational spectrum of 1-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational preferences of chiral molecules: free jet rotational spectrum of 1-phenyl-1-propanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Page loading... [guidechem.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-(-)-1-Phenyl-1-propanol

Introduction

(S)-(-)-1-Phenyl-1-propanol, a chiral secondary alcohol, is a pivotal building block in modern organic and medicinal chemistry. Its significance lies in the stereospecific center at the carbinol carbon, which makes it a valuable precursor for the asymmetric synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Understanding its distinct physical and chemical properties is not merely an academic exercise; it is a prerequisite for its effective use in synthesis, process development, and quality control within the pharmaceutical and chemical industries.

This technical guide provides a detailed examination of the core physical properties of this compound. Moving beyond a simple datasheet, this document delves into the causality behind experimental choices for property determination, outlines self-validating protocols, and offers a framework for researchers and drug development professionals to confidently handle, analyze, and utilize this important chiral intermediate.

Core Physicochemical Properties

The fundamental physical characteristics of this compound determine its behavior in various chemical environments, from reaction vessels to purification systems. These properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-phenylpropan-1-ol | [1] |

| Synonyms | (S)-(-)-α-Ethylbenzyl alcohol | |

| CAS Number | 613-87-6 | [1][2] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Clear, colorless oily liquid | [3] |

| Boiling Point | 94-95 °C @ 10 mmHg 103 °C @ 14 mmHg | [2] [3] |

| Density | 0.992 g/mL at 25 °C 1.067 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.520 | [2] |

| Specific Optical Rotation | [α]20/D = -47° (c = 2.25 in hexane) | [4] |

| Solubility | Slightly soluble to insoluble in water.[2][5] Soluble in alcohols and oils.[5] | |

| Flash Point | 90 °C (194 °F) - closed cup | [6][7][8] |

The pressure-dependent nature of the boiling point is a critical consideration for purification via distillation. To prevent thermal degradation of this organic alcohol, vacuum distillation is the required method. The most defining characteristic is its specific optical rotation, which confirms the identity of the (S)-enantiomer and provides a preliminary measure of its enantiomeric purity.

Spectroscopic and Spectrometric Characterization

For unambiguous structural confirmation and purity assessment, a combination of spectroscopic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy serve to confirm the compound's covalent structure. The ¹H NMR spectrum will characteristically show distinct signals for the aromatic protons of the phenyl group, a multiplet for the carbinol proton (CH-OH), a quartet and a triplet for the ethyl group protons, and a singlet for the hydroxyl proton, which may be broad and exchangeable.[9][10][11]

-

Infrared (IR) Spectroscopy: IR analysis is primarily used to verify the presence of key functional groups. The spectrum of this compound is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[1][3] Additional significant peaks correspond to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-Phenyl-1-propanol, the molecular ion peak (M⁺) would be observed at m/z = 136.[12] The fragmentation pattern typically includes characteristic losses, such as the loss of an ethyl group or water, which further aids in structural confirmation.[1][12]

Experimental Methodologies for Property Determination

The trustworthiness of experimental data hinges on robust and well-understood methodologies. The following sections describe validated protocols for determining the most critical properties of a chiral compound like this compound.

Determination of Optical Purity and Specific Rotation

The measurement of specific rotation is fundamental to characterizing a chiral molecule. It validates the stereochemical identity and provides an initial assessment of enantiomeric purity.

Causality Behind Experimental Choices: The specific rotation is an intrinsic property that depends on temperature, solvent, concentration, and the wavelength of light. The standard is the sodium D-line (589 nm) at 20°C. Hexane is a common non-polar solvent choice. The concentration must be precise, as it directly influences the observed rotation. This protocol is self-validating because adherence to these standardized conditions ensures reproducibility and comparability of data across different laboratories.

Experimental Protocol:

-

Solution Preparation: Accurately weigh approximately 225 mg of this compound. Quantitatively transfer the sample to a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane to achieve a concentration (c) of ~2.25 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank (pure hexane).

-

Measurement: Rinse and fill a 1 dm (10 cm) polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the cell in the polarimeter and measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/100 mL

-

Caption: Workflow for Determining Specific Optical Rotation.

Chromatographic Purity Assessment

While polarimetry confirms the bulk enantiomeric bias, it cannot precisely quantify minor amounts of the other enantiomer. For this, chiral chromatography (either GC or HPLC) is the definitive method for determining enantiomeric excess (ee).

Causality Behind Experimental Choices: Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction results in the formation of transient, diastereomeric complexes with different energies, leading to different retention times and thus, separation. The choice of the CSP is critical and is often based on derivatives of cellulose or cyclodextrin for alcohol compounds. This method is self-validating as the separation provides a direct visualization and quantification of both enantiomers, allowing for the calculation of enantiomeric excess (ee %) = [([S] - [R]) / ([S] + [R])] × 100.

General Workflow:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable mobile phase solvent (e.g., hexane/isopropanol for HPLC).

-

System Setup: Install a chiral column into the GC or HPLC system and equilibrate it with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume of the sample onto the column.

-

Separation & Detection: The enantiomers are separated as they pass through the column. A detector (e.g., UV for HPLC, FID for GC) records the signal as each enantiomer elutes.

-

Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers in the resulting chromatogram to calculate the enantiomeric excess.

Caption: Principle of Enantiomeric Separation by Chiral Chromatography.

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical reagent.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302) and is a combustible liquid (H227).[1][13]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][14] All handling should be performed in a well-ventilated area or a chemical fume hood.[14] Avoid contact with skin and eyes.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[2][8] It is incompatible with strong acids, acid anhydrides, and acid chlorides.[8][14]

Conclusion

This compound is a chiral alcohol whose utility in advanced synthesis is directly tied to its well-defined physical properties. Accurate determination of its boiling point, density, refractive index, and especially its optical rotation and enantiomeric excess, is critical for achieving desired outcomes in drug development and research. The protocols and principles outlined in this guide provide a robust framework for the scientific community to ensure the quality, purity, and proper application of this essential chiral building block.

References

- 1. This compound | C9H12O | CID 2734864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 613-87-6 [chemicalbook.com]

- 3. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 613-87-6 [sigmaaldrich.com]

- 5. 1-Phenyl-1-propanol CAS#: 93-54-9 [m.chemicalbook.com]

- 6. 1-Phenyl-1-propanol = 97 93-54-9 [sigmaaldrich.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. fishersci.com [fishersci.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-Phenyl-1-propanol(93-54-9) 1H NMR [m.chemicalbook.com]

- 11. This compound(613-87-6) 1H NMR [m.chemicalbook.com]

- 12. 1-Phenyl-1-propanol(93-54-9) MS [m.chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

(S)-(-)-1-Phenyl-1-propanol structure and stereochemistry

An In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-propanol: Structure, Stereochemistry, and Synthetic Protocols

Introduction: The Significance of a Chiral Synthon

This compound is a chiral secondary alcohol that serves as a cornerstone in modern asymmetric synthesis. While its structure appears deceptively simple, the specific spatial arrangement of its substituents around a single stereocenter makes it an invaluable building block, or synthon, in the pharmaceutical and fine chemical industries.[1][2] Its utility is fundamentally linked to the principles of chirality, where the three-dimensional architecture of a molecule dictates its biological activity. In drug development, for instance, one enantiomer of a chiral molecule may exhibit potent therapeutic effects, while its mirror image could be inert or even toxic.[3] Consequently, the ability to synthesize enantiomerically pure compounds is paramount, and this compound provides a critical starting point for introducing this necessary stereochemical control.[1][3]

This guide offers a comprehensive technical overview of this compound, detailing its structural and stereochemical properties, analytical characterization methods, and a field-proven protocol for its stereoselective synthesis.

| Property | Value |

| IUPAC Name | (1S)-1-phenylpropan-1-ol[4] |

| Synonyms | (S)-(-)-alpha-Ethylbenzyl alcohol, (S)-1-Phenylpropanol[5] |

| CAS Number | 613-87-6[4][6] |

| Molecular Formula | C₉H₁₂O[4] |

| Molecular Weight | 136.19 g/mol [4][5] |

| Appearance | Clear, colorless liquid[7] |

| Density | 0.992 g/mL at 25 °C[5][6] |

| Boiling Point | 94-95 °C at 10 mmHg[5][6] |

| Refractive Index (n20/D) | 1.520[5][6] |

| Optical Activity ([α]20/D) | -47° (c = 2.25 in hexane)[5] |

PART 1: Molecular Structure and Stereochemistry

The defining feature of 1-phenyl-1-propanol is the chiral carbon atom—the carbon bonded to the phenyl ring, the hydroxyl group, the ethyl group, and a hydrogen atom. This single stereocenter gives rise to two non-superimposable mirror images, or enantiomers: this compound and (R)-(+)-1-Phenyl-1-propanol.[8][9]

Assigning the (S) Configuration

The 'S' designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The process involves assigning priorities to the four groups attached to the chiral center based on atomic number.

-

-OH (Oxygen, Z=8): Highest priority (1).

-

-C₆H₅ (Carbon of phenyl ring, Z=6): Second priority (2), as it is bonded to three other carbons.

-

-CH₂CH₃ (Carbon of ethyl group, Z=6): Third priority (3), as it is bonded to one other carbon and two hydrogens.

-

-H (Hydrogen, Z=1): Lowest priority (4).

When the molecule is oriented so that the lowest-priority group (-H) points away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement is designated as Sinister, or (S).

Optical Activity: The Meaning of (-)

The (-) symbol, or levorotatory, is an experimentally determined property. It signifies that a solution of this enantiomer rotates the plane of plane-polarized light to the left. It is crucial to understand that the (S) or (R) designation is based on a set of rules and does not inherently predict the direction of optical rotation. The correlation between the (S) configuration and (-) rotation for 1-phenyl-1-propanol is a specific characteristic of this molecule.

Caption: CIP priority assignment for this compound.

PART 2: Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of this compound is critical for its application. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data Summary

Spectroscopic analysis provides the foundational evidence for the molecular structure.

| Technique | Key Observations |

| ¹H NMR | Characteristic peaks include a triplet for the methyl (-CH₃) protons, a multiplet for the methylene (-CH₂) protons, a triplet for the carbinol (-CH(OH)) proton, and multiplets for the aromatic protons of the phenyl ring.[4][10] |

| ¹³C NMR | Distinct signals for the methyl, methylene, and methine carbons, as well as the aromatic carbons. The carbon bearing the hydroxyl group appears in the characteristic alcohol region. |

| IR Spectroscopy | A broad absorption band around 3300-3500 cm⁻¹ indicates the O-H stretching of the hydroxyl group. C-H stretches for aromatic and aliphatic groups appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C-O stretching is observed around 1000-1200 cm⁻¹.[4][11] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns often involve the loss of an ethyl group or water.[4][12] |

Protocol for Enantiomeric Purity Determination

The most critical quality control parameter is the enantiomeric excess (ee), which quantifies the purity of the (S)-enantiomer relative to the (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this analysis.[13]

Objective: To determine the enantiomeric excess (ee) of a sample of this compound.

Methodology: Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC)

-

Instrumentation: A supercritical fluid chromatograph equipped with a UV detector and a chiral stationary phase column (e.g., Daicel CHIRALCEL OD).[13]

-

Sample Preparation:

-

Accurately prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in methanol or isopropanol).

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

-

-

Chromatographic Conditions:

-

Analysis Procedure:

-

Inject a racemic (50:50) standard of 1-phenyl-1-propanol to establish the retention times for both the (R) and (S) enantiomers and confirm baseline separation.[13]

-

Inject the sample to be analyzed under the same conditions.

-

Integrate the peak areas for both enantiomers in the resulting chromatogram.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

-

A high-purity sample should show a large peak for the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer.[13]

-

Causality and Self-Validation: This protocol is self-validating through the initial run of a racemic standard. This step confirms that the chosen column and mobile phase are capable of separating the enantiomers, providing confidence in the subsequent analysis of the target sample. The choice of a polysaccharide-based chiral stationary phase like CHIRALCEL OD is based on its proven efficacy in resolving a wide range of chiral alcohols through stereospecific interactions.[14]

Caption: Workflow for determining enantiomeric excess (ee).

PART 3: Stereoselective Synthesis

While racemic 1-phenyl-1-propanol can be readily synthesized via methods like the Grignard reaction between bromobenzene and propionaldehyde or the reduction of propiophenone, these approaches are insufficient for producing the enantiomerically pure (S)-form required for specialized applications.[7][15] The key to producing this compound lies in asymmetric synthesis, where a chiral influence directs the reaction to favor the formation of one enantiomer over the other.

A highly effective and well-documented method is the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.[13][16]

Protocol: Asymmetric Alkylation of Benzaldehyde

Objective: To synthesize this compound with high enantiomeric excess.

Reaction Scheme: Benzaldehyde + Diethylzinc --[(2S)-DAIB catalyst]--> (S)-1-Phenyl-1-propanol

Materials:

-

Benzaldehyde

-

Diethylzinc (solution in hexanes or toluene)

-

(2S)-(-)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB] as the chiral catalyst

-

Anhydrous toluene

-

2 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Experimental Procedure:

-

Catalyst Preparation (In Situ):

-

To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous toluene.

-

Add the chiral catalyst, (2S)-DAIB (typically 2-8 mol%).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution via syringe. A white precipitate of the zinc-amino alcohol complex may form. This complex is the active catalytic species. The formation of a rigid chelate structure is crucial for creating a highly organized transition state that enables efficient chiral induction.[16]

-

-

Aldehyde Addition:

-

Slowly add benzaldehyde to the catalyst-diethylzinc mixture at 0 °C over 30-60 minutes. Maintaining a low temperature is critical to maximize enantioselectivity by minimizing non-catalyzed background reactions.

-

Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC or GC).

-

-

Workup and Quenching:

-

Carefully quench the reaction by slowly adding 2 M aqueous hydrochloric acid at 0 °C. This step protonates the resulting zinc alkoxide to yield the final alcohol product and dissolves the zinc salts.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Purification:

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by distillation under reduced pressure (e.g., Kugelrohr apparatus) to yield pure (S)-1-phenyl-1-propanol as a colorless oil.[13]

-

Trustworthiness and Rationale: This protocol, adapted from established literature, achieves high yields (e.g., 97%) and excellent enantioselectivity (e.g., >95% ee).[13] The choice of (2S)-DAIB as a catalyst is based on its ability to form a rigid bicyclic transition state with the zinc reagent and the aldehyde, effectively shielding one face of the aldehyde's carbonyl group and forcing the ethyl group from diethylzinc to add to the other face, thus producing the (S)-enantiomer preferentially.

Caption: Stereoselective synthesis workflow.

PART 4: Applications and Significance

The primary value of this compound lies in its role as a versatile chiral intermediate.[5][17]

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For example, it serves as an intermediate in the production of the antidepressant agent Fluoxetine.[17] Its defined stereochemistry is transferred to the final drug molecule, ensuring the desired pharmacological activity.

-

Flavor and Fragrance Industry: Chiral alcohols and their derivatives are widely used as fragrance components. The different enantiomers of a chiral molecule often have distinct scents. 1-Phenyl-1-propanol itself has a balsamic, floral fragrance and can be used in perfumes.[7][18]

-

Asymmetric Catalysis: Derivatives of this compound can be used to create chiral ligands for metal-catalyzed asymmetric reactions, further extending its utility in producing other enantiomerically pure compounds.

PART 5: Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][5] Standard laboratory safety precautions should be observed.

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place below +30°C, away from incompatible materials.[6]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for precision in chemical synthesis. Its well-defined three-dimensional structure provides a reliable foundation for constructing complex, enantiomerically pure molecules that are vital to the pharmaceutical and fine chemical industries. A thorough understanding of its stereochemistry, analytical validation methods, and the principles behind its asymmetric synthesis is essential for any researcher or drug development professional aiming to leverage the power of chirality.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H12O | CID 2734864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 613-87-6 [sigmaaldrich.com]

- 6. This compound | 613-87-6 [chemicalbook.com]

- 7. 1-Phenyl-1-propanol | 93-54-9 [chemicalbook.com]

- 8. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]

- 9. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]

- 10. 1-Phenyl-1-propanol(93-54-9) 1H NMR spectrum [chemicalbook.com]

- 11. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. 1-Phenyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 16. (R)-(+)-1-Phenyl-1-propanol | 1565-74-8 | Benchchem [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. escales | Virtual tour generated by Panotour [ub.edu]

A Comprehensive Technical Guide to (S)-(-)-1-Phenyl-1-propanol: Properties, Synthesis, and Applications

Abstract

(S)-(-)-1-Phenyl-1-propanol is a chiral alcohol of significant interest in the pharmaceutical, fine chemical, and fragrance industries. Its primary value lies in its function as a versatile, enantiomerically pure building block for asymmetric synthesis. This technical guide provides an in-depth analysis of its core physicochemical properties, with a central focus on its molecular weight. It details a validated protocol for its enantioselective synthesis, outlines rigorous analytical methodologies for its characterization, and explores its key applications. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating this pivotal chiral intermediate.

Introduction: The Significance of Chirality

In the realm of pharmacology and materials science, chirality is a fundamental principle. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity and physical properties. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit vastly different effects; one may be a potent therapeutic agent while the other is inactive or even toxic.[1] Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical manufacturing.[1]

This compound, also known as (S)-(-)-α-Ethylbenzyl alcohol, serves as an exemplary chiral building block.[2][3] Its specific stereochemistry is leveraged to impart the desired chirality in more complex molecules, making it an invaluable intermediate in the synthesis of pharmaceuticals that require high stereochemical purity for efficacy and safety.[1][2]

Physicochemical Properties and Characterization

The precise characterization of this compound is critical for its effective use. Its identity, purity, and chiral integrity must be confirmed through a combination of physical measurements and spectroscopic analysis.

The molecular weight of this compound is 136.19 g/mol .[2][3][4][5][6] This value is derived from its molecular formula, C₉H₁₂O .[2][4][6]

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 136.19 g/mol | [2][4][5] |

| Molecular Formula | C₉H₁₂O | [2][4] |

| Appearance | Colorless or slightly yellow clear liquid | [2] |

| Density | 0.992 g/mL at 25 °C | [3][7] |

| Boiling Point | 94-95 °C at 10 mmHg | [2][3] |

| Refractive Index | n20/D 1.520 | [3][7] |

| Optical Rotation | [α]20/D -45° to -49° (c=1 in CHCl₃) | [2] |

| Enantiomeric Excess (ee) | Typically ≥98-99% (GLC/GC) | [2][3] |

| CAS Number | 613-87-6 | [2][3][4] |

Structural Characterization: The identity and structure of this compound are unequivocally confirmed using a suite of spectroscopic techniques. Authoritative databases like PubChem provide reference spectra.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides characteristic fragmentation patterns.[4]

-

Infrared (IR) Spectroscopy: FTIR spectra show characteristic absorption bands, notably a broad peak corresponding to the hydroxyl (-OH) group.[4]

Enantioselective Synthesis: A Validated Protocol

The synthesis of this compound with high enantiomeric purity is crucial for its application. One of the most efficient and well-documented methods is the catalytic enantioselective addition of diethylzinc to benzaldehyde.[8]

Mechanistic Rationale

This reaction relies on a chiral catalyst to control the stereochemical outcome. A chiral β-dialkylamino alcohol, such as (2S)-N,N-dibutyl-1-phenyl-1-amino-2-propanol (DAIB), serves as an effective catalyst. The catalyst coordinates with diethylzinc, forming a chiral complex. This complex then delivers the ethyl group to one face of the benzaldehyde molecule preferentially, leading to the formation of the (S)-enantiomer of 1-phenyl-1-propanol in high excess. A remarkable feature of this system is the phenomenon of chiral amplification, where a catalyst with low enantiomeric purity can still induce the formation of a product with very high enantiomeric excess.[8]

Experimental Protocol: Catalytic Ethylation of Benzaldehyde

The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[8]

Step 1: Reaction Setup

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is assembled.

-

The entire apparatus is dried and flushed with argon gas to ensure an inert atmosphere.

-

Add 250 mL of anhydrous toluene to the flask, followed by 10.2 g (0.100 mol) of freshly distilled benzaldehyde.

-

Add 2.3 g (8.0 mmol) of the chiral catalyst (2S)-DAIB.

-

Cool the stirred solution to 0°C using an ice bath.

Step 2: Reagent Addition

-

Slowly add 110 mL of a 1.0 M solution of diethylzinc in hexane (0.110 mol) to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the internal temperature between 0°C and 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 6 hours.

Step 3: Quenching and Workup

-

Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride.

-

Add 100 mL of 2 M aqueous hydrochloric acid to dissolve the resulting zinc salts.

-

Transfer the entire mixture to a 1-L separatory funnel. Separate the aqueous layer and extract it twice with 100 mL portions of diethyl ether.

-

Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue by Kugelrohr distillation at 150-155°C and 20 mmHg.

-

This procedure typically yields the product, (S)-1-phenyl-1-propanol, as a colorless oil with a high chemical yield (approx. 97%) and excellent enantiomeric excess (approx. 95-98%).[8]

Synthesis Workflow Visualization

Caption: Enantioselective synthesis workflow.

Analytical Methodologies for Quality Control

Rigorous analytical testing is mandatory to ensure the quality of this compound, particularly its chemical purity and enantiomeric integrity.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the chemical purity (assay) of the compound. The sample is vaporized and passed through a capillary column. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for quantification of any impurities. A purity of ≥98% is common for commercial grades.[2]

Determination of Enantiomeric Excess (ee)

This is the most critical quality control parameter. It is determined using chiral chromatography, either chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol Outline: Chiral GC Analysis

-

Column Selection: Utilize a chiral stationary phase column capable of separating the (R) and (S) enantiomers.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC system.

-

Analysis: The two enantiomers will separate on the column and elute at different retention times. For instance, with one common method, the (R)-isomer might elute first, followed by the (S)-isomer.[8]

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Analytical QC Workflow Visualization

Caption: Quality control analytical workflow.

Key Applications in Research and Industry

The utility of this compound spans several high-value sectors.

-

Pharmaceutical Development: This is its most significant application. It serves as a key chiral intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[2][9][10] A notable example is its use as a precursor in the synthesis of the widely used antidepressant, Fluoxetine.[11] Using the enantiomerically pure starting material ensures that the final drug product has the correct stereochemistry, which is critical for its therapeutic action and for minimizing potential side effects.[1]

-

Flavor and Fragrance Industry: The compound possesses a pleasant floral or hyacinth-like aroma, making it a valuable component in the formulation of perfumes, personal care products, and fragrances.[2][9][10] It is also employed as a flavoring agent in certain food products.[2]

-

Agrochemicals: Its unique chemical properties can be utilized in the development of more effective and stereospecific pesticides and herbicides.[2]

-

Organic Synthesis Reagent: Beyond being a building block, it can be used as a solvent or reagent to enhance the efficiency and selectivity of other chemical reactions.[2]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the quality of the product and ensuring laboratory safety.

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H302: Harmful if swallowed. H227: Combustible liquid. | [4][12] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with a respirator. | [3][13] |

| Storage | Store in a cool (2-8°C recommended), dry, and well-ventilated place away from ignition sources. Keep container tightly closed. | [2][7][13] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [13] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.[12][13]

Conclusion

This compound, with a molecular weight of 136.19 g/mol , is more than a simple chemical. It is a high-value chiral intermediate whose precise stereochemistry is fundamental to its utility. Its application in pharmaceutical synthesis underscores the critical importance of chirality in modern drug design. A thorough understanding of its properties, coupled with robust methods for its synthesis and analysis, enables researchers and developers to harness its potential to create safer, more effective products.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C9H12O | CID 2734864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 613-87-6 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.com [fishersci.com]

(S)-(-)-1-Phenyl-1-propanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of (S)-(-)-1-Phenyl-1-propanol in Organic Solvents

Introduction

This compound is a chiral aromatic alcohol of significant interest in the fields of synthetic chemistry and pharmacology. As a versatile chiral building block, it serves as a precursor in the asymmetric synthesis of various active pharmaceutical ingredients and other complex organic molecules. A comprehensive understanding of its solubility characteristics in different organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, formulation development, and analytical method development.

This guide provides a detailed examination of the physicochemical properties, theoretical solubility principles, and practical solubility profile of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of how this compound behaves in various solvent systems.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound possesses a unique combination of polar and nonpolar functionalities that dictate its interactions with solvent molecules.

-

Molecular Structure: The molecule consists of a polar hydroxyl (-OH) group attached to a benzylic carbon, which is also connected to an ethyl group and a nonpolar phenyl ring.

-

Polarity and Hydrogen Bonding: The hydroxyl group is the primary site for polar interactions, capable of acting as both a hydrogen bond donor and acceptor. This feature is critical for its solubility in protic and polar aprotic solvents.

-

Nonpolar Characteristics: The phenyl ring and the ethyl group constitute the nonpolar, hydrophobic portion of the molecule. These groups interact favorably with nonpolar solvents through van der Waals forces.

The balance between the hydrophilic (-OH) and hydrophobic (phenyl and ethyl) parts of the molecule determines its overall solubility profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 613-87-6 | [1][2] |

| Molecular Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | Colorless liquid | [3][4] |

| Density | 0.992 g/mL at 25 °C | [2] |

| Boiling Point | 94-95 °C at 10 mmHg | [2] |

| Refractive Index | n20/D 1.520 | [2] |

| Water Solubility | Slightly soluble; 0.6 g/L at 20 °C (for racemate) | [2][5][6] |

| Flash Point | 90 °C (194 °F) - closed cup |

Guiding Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. This means that substances with similar intermolecular forces are likely to be miscible. For this compound, solubility is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. A solution forms when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

-

In Polar Protic Solvents (e.g., Alcohols): These solvents, like methanol and ethanol, can also form hydrogen bonds. The strong hydrogen bonding between the hydroxyl groups of this compound and the solvent molecules leads to high solubility.[7][8]

-

In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have dipole moments but cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The oxygen atom in a ketone or ether can accept a hydrogen bond from the hydroxyl group of this compound, resulting in good solubility.

-

In Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The phenyl ring of the solute interacts favorably with the aromatic rings of the solvent via π-π stacking and London dispersion forces, leading to good solubility.[9]

-

In Nonpolar Aliphatic Solvents (e.g., Hexane): Solubility is expected to be lower in these solvents. While the ethyl group and phenyl ring contribute to favorable dispersion forces, the polar hydroxyl group disrupts the weak solvent-solvent interactions without forming strong new interactions, limiting miscibility.[7]

-

In Water: The large hydrophobic phenyl and ethyl groups dominate the molecule's character, overcoming the hydrophilic nature of the single hydroxyl group. This leads to very low water solubility.[10]

Solubility Profile in Common Organic Solvents

Based on the principles above and available data, the solubility of this compound can be categorized. While extensive quantitative data for the (S)-enantiomer is not widely published, data for the racemic mixture and the (R)-enantiomer, along with chemical principles, provide a reliable guide. The solubility of enantiomers is identical in achiral solvents.

Table 2: Solubility of 1-Phenyl-1-propanol in Various Organic Solvents

| Solvent Class | Example Solvent | Expected/Reported Solubility | Predominant Intermolecular Forces |

| Polar Protic | Methanol | High / Miscible (1296.4 g/L for R-enantiomer)[11] | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | High / Miscible (1818.38 g/L for R-enantiomer)[5][11] | Hydrogen Bonding, Dipole-Dipole | |

| Isopropanol | High / Miscible (1340.5 g/L for R-enantiomer)[11] | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Acetone | High | Dipole-Dipole, H-Bond Accepting |

| Tetrahydrofuran (THF) | High | Dipole-Dipole, H-Bond Accepting | |

| Acetonitrile | Moderate to High | Dipole-Dipole, H-Bond Accepting | |

| Aromatic | Toluene | High / Miscible[3] | London Dispersion, π-π Stacking |

| Benzene | High / Miscible[3] | London Dispersion, π-π Stacking | |

| Ethers | Diethyl Ether | High / Miscible[3] | Dipole-Dipole, H-Bond Accepting |

| Halogenated | Dichloromethane (DCM) | High | Dipole-Dipole, London Dispersion |

| Nonpolar Aliphatic | Hexane | Low to Moderate | London Dispersion |

| Aqueous | Water | Very Low (Insoluble)[4][12] | Hydrogen Bonding (limited) |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique.

Protocol: Isothermal Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent at a constant temperature.

1. Materials and Equipment:

-

This compound (solute)

-

Solvent of interest (high purity)

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC with UV or chiral detector, GC-FID)

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

Analysis: Accurately weigh the filtered sample. Dilute the sample gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Advanced Considerations

-

Temperature Dependence: The solubility of solids and liquids in liquid solvents is generally temperature-dependent. For most systems, solubility increases with increasing temperature. For applications involving crystallization, constructing a solubility curve across a range of temperatures is essential for process optimization.

-

Thermodynamic Modeling: For predictive purposes, thermodynamic models such as COSMO-RS (Conductor-like Screening Model for Real Solvents) and group-contribution methods like SAFT-γ Mie can be employed.[13][14] These computational tools can estimate solubility in various solvents, reducing the experimental burden in early-stage development.

-

Chirality: While the solubility of this compound is identical to its (R)-(+)-enantiomer in achiral solvents, their behaviors can diverge in a chiral environment. This principle is the basis for enantiomeric separation by crystallization with a chiral resolving agent or crystallization in a chiral solvent.[15]

Safety and Handling

According to safety data sheets, this compound is harmful if swallowed and should be handled with appropriate care.[1] The racemic mixture is classified as a combustible liquid.[16][17]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[4][16]

Conclusion

This compound exhibits a versatile solubility profile, a direct consequence of its amphiphilic molecular structure. It is highly soluble in a wide range of common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons, due to its ability to engage in hydrogen bonding, dipole-dipole, and dispersive interactions. Conversely, its significant hydrophobic character renders it poorly soluble in water. A thorough understanding of these characteristics, supported by robust experimental determination, is crucial for leveraging this important chiral intermediate in scientific research and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 613-87-6 [chemicalbook.com]

- 3. 1-Phenyl-1-propanol [chembk.com]

- 4. 1-Phenyl-1-propanol | 93-54-9 [chemicalbook.com]

- 5. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Alcohols and Ethers [chemed.chem.purdue.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. scent.vn [scent.vn]

- 12. echemi.com [echemi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. sds.metasci.ca [sds.metasci.ca]

Introduction: Navigating the Safety Profile of a Key Chiral Building Block

An In-depth Technical Guide to the Safe Handling of (S)-(-)-1-Phenyl-1-propanol

This compound (CAS No. 613-87-6) is a valuable chiral alcohol utilized as a building block in asymmetric synthesis.[1] Its specific stereochemistry makes it a crucial intermediate for the development of complex molecules, particularly in the pharmaceutical and fine chemical industries. For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible laboratory practice. The potential hazards associated with this compound, while manageable, demand a systematic and informed approach to its handling, storage, and disposal.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It aims to provide a synthesized, field-proven perspective on the safe utilization of this compound. By explaining the causality behind safety protocols and integrating visual workflows, this document serves as a practical resource for ensuring a safe and efficient research environment.

Section 1: GHS Hazard Identification and Practical Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that must be understood in the context of a laboratory setting.[2][3] The primary hazards are acute oral toxicity and its nature as a combustible liquid.[1]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | Warning | None required for this category |

The "Harmful if swallowed" classification (H302) is a critical alert for laboratory hygiene.[2] The primary risk is accidental ingestion, which can occur through direct contact or, more commonly, through cross-contamination of surfaces, food, or drink. This underscores the absolute necessity of prohibiting eating, drinking, and smoking in laboratory areas where this chemical is handled.[1][2]

The classification as a "Combustible liquid" (H227) indicates that while it does not ignite as readily as flammable liquids, it poses a fire risk when exposed to heat or ignition sources.[1] Its flash point is 90 °C (194 °F), meaning it can release enough vapor to form an ignitable mixture with air at or above this temperature.[4][5] This property directly dictates storage and handling protocols, mandating that the chemical be kept away from open flames, hot plates, sparks, and other potential ignition sources.[1][6][7]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is a multi-layered strategy that combines engineering controls (like ventilation) with appropriate PPE. The choice of PPE is not a one-size-fits-all decision but should be based on a risk assessment of the specific task being performed.

Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale and Specifications |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for large-volume transfers. | Protects against accidental splashes which could cause irritation. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is essential.[6][8] |